benzyl(3-{[1-(prop-2-en-1-yl)-9H-carbazol-2-yl]oxy}propyl)amine
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Overview
Description
Preparation Methods
The synthesis of YM-75440 involves the preparation of novel propylamine derivatives. The synthetic route includes several steps, starting with the formation of the core structure, followed by functional group modifications to achieve the desired activity . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the proper formation of the compound . Industrial production methods may involve scaling up these reactions while maintaining the purity and yield of the final product .
Chemical Reactions Analysis
YM-75440 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
YM-75440 has several scientific research applications, including:
Mechanism of Action
YM-75440 exerts its effects by inhibiting squalene synthase, an enzyme involved in the biosynthesis of cholesterol . The inhibition of squalene synthase leads to a decrease in cholesterol production, which can be beneficial in treating hyperlipidemia and other cholesterol-related disorders . The molecular targets and pathways involved include the squalene synthase enzyme and the cholesterol biosynthesis pathway .
Comparison with Similar Compounds
YM-75440 is unique in its specific inhibition of squalene synthase with oral activity . Similar compounds include:
YM-254890: A cyclic depsipeptide that inhibits Gαq/11 proteins.
FR900359: Another cyclic depsipeptide that inhibits Gαq/11 proteins.
These compounds are similar in their inhibitory effects on specific enzymes but differ in their molecular targets and mechanisms of action .
Properties
Molecular Formula |
C25H26N2O |
---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
N-benzyl-3-[(1-prop-2-enyl-9H-carbazol-2-yl)oxy]propan-1-amine |
InChI |
InChI=1S/C25H26N2O/c1-2-9-22-24(28-17-8-16-26-18-19-10-4-3-5-11-19)15-14-21-20-12-6-7-13-23(20)27-25(21)22/h2-7,10-15,26-27H,1,8-9,16-18H2 |
InChI Key |
UPGXTVJBIFAVHT-UHFFFAOYSA-N |
SMILES |
C=CCC1=C(C=CC2=C1NC3=CC=CC=C23)OCCCNCC4=CC=CC=C4 |
Canonical SMILES |
C=CCC1=C(C=CC2=C1NC3=CC=CC=C23)OCCCNCC4=CC=CC=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
YM-75440; YM 75440; YM75440 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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